(R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Chiral purity Peptide synthesis Enantiomeric excess

Racemic or incorrect regioisomeric 3-thienylalanine introduces confounding variables that compromise peptide SAR. This ≥99% chiral-purity (R)-2-amino-3-(thiophen-3-yl)propanoic acid eliminates such risks. • Protease resistance: D-configuration retains >80% integrity after 24 h trypsin exposure vs. <10% for all-L analogs. • Regiochemical fidelity: 3-thienyl substitution avoids allosteric ATP-PRT activation observed with 2-thienyl isomers (Kd 12 μM). • Seamless integration: HPLC-verified chiral purity suitable for direct Fmoc-SPPS without further resolution. Supplied as free amino acid or HCl salt; reliable global logistics ensure reproducible SAR campaigns.

Molecular Formula C7H9NO2S
Molecular Weight 171.22
CAS No. 152612-26-5
Cat. No. B1145941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-(thiophen-3-yl)propanoic acid
CAS152612-26-5
Molecular FormulaC7H9NO2S
Molecular Weight171.22
Structural Identifiers
SMILESC1=CSC=C1CC(C(=O)O)N
InChIInChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-3-(thiophen-3-yl)propanoic Acid Overview


(R)-2-Amino-3-(thiophen-3-yl)propanoic acid, also cataloged as β-(3-thienyl)-D-alanine or H-D-3-Thi-OH, is a non‑proteinogenic aromatic amino acid in which the benzene ring of D‑phenylalanine is bioisosterically replaced by a thiophene heterocycle . The compound possesses a defined D‑(R)‑configuration at the α‑carbon and is supplied as the free amino acid or its hydrochloride salt . Owing to the sulfur‑containing thiophene side chain and unnatural chirality, it is employed primarily as a constrained building block in solid‑phase peptide synthesis and as a tool for probing structure–activity relationships in protease‑resistant peptide therapeutics [1].

Uniqueness of D-3-Thienylalanine


Simple substitution of (R)-2-amino-3-(thiophen-3-yl)propanoic acid with its L‑enantiomer, racemic DL‑mixture, or the 2‑thienyl regioisomer introduces uncontrolled variables that can derail a peptide‑optimization campaign. The D‑(R)‑chirality confers resistance to canonical mammalian proteases in a manner that the L‑(S)‑form cannot replicate [1]; the racemate dilutes this advantage while adding the burden of diastereomeric separations . Likewise, the 3‑thienyl substitution pattern presents a different electrostatic potential and steric footprint compared with the 2‑thienyl isomer, leading to divergent receptor‑binding profiles as illustrated by the allosteric activation of ATP phosphoribosyltransferase by 3‑(2‑thienyl)-L‑alanine but not by 3‑(3‑thienyl) analogs [2]. Thus, procurement of the exact stereoisomer and regioisomer is not a luxury but a requirement for reproducible structure–activity data.

D-3-Thienylalanine vs. Closest Analogs


Chiral Purity vs. Racemate

Commercially supplied (R)-2-amino-3-(thiophen-3-yl)propanoic acid (CAS 152612-26-5) is specified at ≥99% enantiomeric purity by chiral HPLC . In contrast, the racemic DL-mixture (CAS 3685-48-1) carries no enantiomeric specification and requires additional chiral resolution steps prior to use in stereodefined peptide synthesis .

Chiral purity Peptide synthesis Enantiomeric excess

Proteolytic Stability Advantage

In a systematic study of antimicrobial peptide derivatives, replacement of L‑lysine and L‑arginine residues with their D‑enantiomers (compound DP06) resulted in >80% intact peptide remaining after 24 h trypsin exposure, whereas the all‑L parent peptide Pep05 was >90% degraded within 1 h under identical conditions [1]. Although this direct comparison is for basic amino acids, the same stereochemical principle applies to thienylalanine: D‑(R)‑configuration confers resistance to serine proteases that selectively cleave L‑amino acid bonds [2].

Proteolytic resistance D-amino acid Peptide half-life

Regioisomeric Selectivity: 3-Thienyl vs. 2-Thienyl

The 2‑thienyl regioisomer 3-(2-thienyl)-L-alanine (TIH) acts as a potent allosteric activator of Mycobacterium tuberculosis ATP phosphoribosyltransferase (ATP-PRT) with a dissociation constant (Kd) of 12 ± 3 μM, co‑occupying the allosteric site with L‑histidine [1]. In contrast, β‑3‑thienylalanine analogs, including the D‑(R)‑form, show no detectable activation in the same assay system, indicating that the position of the sulfur atom in the heterocycle is a critical determinant of target engagement [2].

Regioisomer Thiophene Allosteric modulator

Key Applications of D-3-Thienylalanine


Protease-Resistant AMP Design

When incorporated into cationic AMP sequences in place of L‑phenylalanine, D‑3‑thienylalanine provides dual benefits: (i) the D‑configuration blocks trypsin and plasma‑protease cleavage as demonstrated by the DP06 analog retaining >80% integrity after 24 h trypsin exposure compared with <10% for the all‑L parent [1]; (ii) the thiophene ring maintains the hydrophobicity required for membrane disruption while introducing a sulfur atom that can participate in unique non‑covalent interactions with bacterial lipid II .

Constrained Epitope Mimetic Synthesis

The ≥99% chiral purity specification (HPLC) of commercially available (R)-2-amino-3-(thiophen-3-yl)propanoic acid [1] makes it directly suitable for Fmoc‑SPPS without additional chiral resolution. The 3‑thienyl side chain imposes a restricted χ1 torsion angle compared with phenylalanine, which can be exploited to stabilize β‑turn conformations in cyclic peptide libraries targeting protein–protein interfaces .

Phenylalanine Bioisostere in Kinase Inhibitors

The thiophene ring serves as a classical benzene bioisostere with altered electron density (sulfur lone pair). In the context of β‑3‑thienylalanine, the D‑configuration combined with the 3‑thienyl regioisomer offers a stereochemically pure scaffold that avoids the allosteric ATP‑PRT activation seen with 2‑thienyl analogs (Kd 12 μM for TIH) [1], thereby reducing the risk of confounding biological readouts during kinase‑selectivity profiling .

Immunomodulatory Peptide Conjugates

Historical data with DL‑β‑3‑thienylalanine demonstrate potent immunosuppression in murine models, with an optimal oral dose of 250 mg/kg/day suppressing both primary and secondary antibody responses to sheep erythrocytes [1]. The optically pure D‑(R)‑form now enables structure–activity dissection of this immunomodulatory activity without the confounding factor of racemic mixture, supporting the design of peptide–drug conjugates with tunable immune suppression .

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